molecular formula C16H32O B1139638 (Z)-hexadec-10-en-1-ol CAS No. 64437-48-5

(Z)-hexadec-10-en-1-ol

Cat. No.: B1139638
CAS No.: 64437-48-5
M. Wt: 240.43
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-hexadec-10-en-1-ol is an organic compound belonging to the class of alcohols. It is characterized by a long hydrocarbon chain with a double bond in the Z-configuration at the tenth carbon and a hydroxyl group at the first carbon. This compound is often found in natural sources and is known for its applications in various fields, including perfumery and flavoring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-hexadec-10-en-1-ol can be achieved through several methods. One common approach involves the reduction of (Z)-hexadec-10-en-1-al using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperatures to ensure the selective reduction of the aldehyde group to an alcohol.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of (Z)-hexadec-10-en-1-al using a palladium catalyst. This method is preferred for large-scale production due to its efficiency and high yield. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to facilitate the conversion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form (Z)-hexadec-10-en-1-al or (Z)-hexadec-10-enoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to (Z)-hexadec-10-en-1-amine using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.

Major Products Formed:

    Oxidation: (Z)-hexadec-10-en-1-al, (Z)-hexadec-10-enoic acid.

    Reduction: (Z)-hexadec-10-en-1-amine.

    Substitution: Various halides or sulfonates depending on the reagent used.

Scientific Research Applications

(Z)-hexadec-10-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of fragrances and flavors.

    Biology: The compound is studied for its role in pheromone communication in insects. It is a component of the pheromone blend in certain species, influencing mating behaviors.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Industry: this compound is utilized in the formulation of perfumes and cosmetics due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of (Z)-hexadec-10-en-1-ol varies depending on its application:

    Pheromone Communication: In insects, it binds to specific olfactory receptors, triggering a signaling cascade that influences behavior.

    Antimicrobial Activity: The compound integrates into microbial cell membranes, disrupting their integrity and leading to cell lysis.

    Fragrance and Flavor: It interacts with olfactory receptors in humans, producing a sensory response that is perceived as a pleasant odor.

Comparison with Similar Compounds

    (E)-hexadec-10-en-1-ol: The E-isomer of hexadec-10-en-1-ol, differing in the configuration of the double bond.

    Hexadecan-1-ol: A saturated alcohol with no double bonds.

    (Z)-octadec-9-en-1-ol: A similar compound with a longer hydrocarbon chain and a double bond at the ninth carbon.

Uniqueness: (Z)-hexadec-10-en-1-ol is unique due to its specific double bond configuration and chain length, which confer distinct physical and chemical properties. Its Z-configuration results in different reactivity and interaction with biological systems compared to its E-isomer.

Properties

CAS No.

64437-48-5

Molecular Formula

C16H32O

Molecular Weight

240.43

Purity

≥95%

Synonyms

Z10-16OH; 

Origin of Product

United States

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